molecular formula C13H8I3NO B11559267 2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol

2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol

Cat. No.: B11559267
M. Wt: 574.92 g/mol
InChI Key: UFPVSKIVPVYRRG-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol is a complex organic compound characterized by the presence of multiple iodine atoms and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol typically involves the reaction of 2,4-diiodophenol with 2-iodobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The imine formation is facilitated by the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, which promotes the condensation reaction between the aldehyde and the phenol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used to replace the iodine atoms.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diiodo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol
  • 2,4-Diiodo-6-[(4-phenyl-1-piperazinyl)imino)methyl]phenol
  • 2,4-Diiodo-6-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl]phenol

Uniqueness

2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol is unique due to its multiple iodine atoms and the presence of both phenolic and imino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H8I3NO

Molecular Weight

574.92 g/mol

IUPAC Name

2,4-diiodo-6-[(2-iodophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8I3NO/c14-9-5-8(13(18)11(16)6-9)7-17-12-4-2-1-3-10(12)15/h1-7,18H

InChI Key

UFPVSKIVPVYRRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)I)I)O)I

Origin of Product

United States

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